molecular formula C10H5ClFIN2O B12093045 2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine

2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine

Cat. No.: B12093045
M. Wt: 350.51 g/mol
InChI Key: AKMSVQBGDCQITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine is a heterocyclic aromatic compound with the molecular formula C₁₀H₅ClFIN₂O. This compound is notable for its unique structure, which includes a pyrimidine ring substituted with chloro, fluoro, and iodophenoxy groups. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine typically involves the reaction of 2-iodophenol with 2,4-dichloro-5-fluoropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic aromatic substitution, where the phenoxide ion displaces the chlorine atom on the pyrimidine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The chloro, fluoro, and iodophenoxy groups can interact with various molecular targets, influencing their activity and function. The exact pathways involved would depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-fluoropyrimidine
  • 2-Chloro-5-iodopyrimidine
  • 4-(2-Iodophenoxy)pyrimidine

Uniqueness

2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine is unique due to the combination of chloro, fluoro, and iodophenoxy substituents on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for specific research applications .

Properties

Molecular Formula

C10H5ClFIN2O

Molecular Weight

350.51 g/mol

IUPAC Name

2-chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine

InChI

InChI=1S/C10H5ClFIN2O/c11-10-14-5-6(12)9(15-10)16-8-4-2-1-3-7(8)13/h1-5H

InChI Key

AKMSVQBGDCQITO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC(=NC=C2F)Cl)I

Origin of Product

United States

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